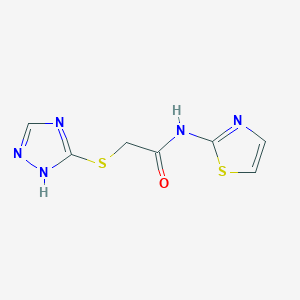
N-(1,3-thiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a synthetic organic compound that features a thiazole ring and a triazole ring connected via a sulfanyl group to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are coupled using a sulfanyl linker. This step typically involves the reaction of a thiazole derivative with a triazole derivative in the presence of a suitable base and solvent.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the thiazole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives with altered functional groups.
Scientific Research Applications
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial or fungal enzymes by binding to active sites, disrupting cellular processes.
Anticancer Activity: It could interfere with cancer cell proliferation by targeting specific molecular pathways involved in cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE: is similar to other compounds containing thiazole and triazole rings, such as:
Uniqueness
- N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to the presence of both thiazole and triazole rings connected via a sulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N5OS2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C7H7N5OS2/c13-5(11-6-8-1-2-14-6)3-15-7-9-4-10-12-7/h1-2,4H,3H2,(H,8,11,13)(H,9,10,12) |
InChI Key |
COYLJWMIPKCUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CSC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11039065.png)
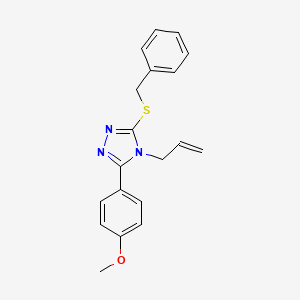
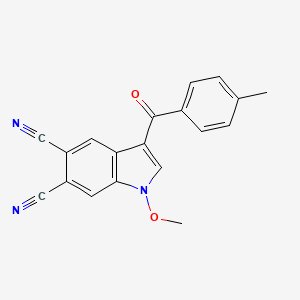
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11039082.png)
![2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid](/img/structure/B11039097.png)
![N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11039102.png)
![4-bromo-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11039109.png)
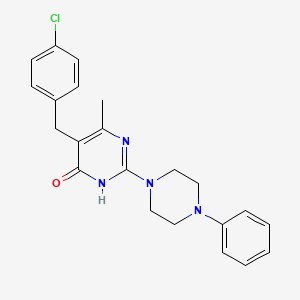

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{2-[(2-methoxyethyl)sulfanyl]phenyl}methanone](/img/structure/B11039116.png)
![ethyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11039121.png)
![4-{5-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11039127.png)
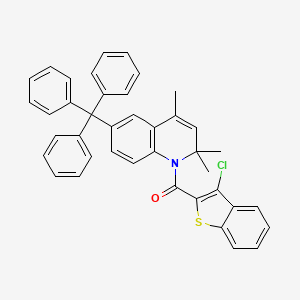
![1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine](/img/structure/B11039145.png)
